3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)
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Overview
Description
3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes a p-tolylazanediyl group and two methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-toluidine with epichlorohydrin to form an intermediate, which is then reacted with 4-methoxyphenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of advanced catalysts to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
IUPAC Name |
1-(N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methylanilino)-3-(4-methoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO6/c1-20-4-6-21(7-5-20)28(16-22(29)18-33-26-12-8-24(31-2)9-13-26)17-23(30)19-34-27-14-10-25(32-3)11-15-27/h4-15,22-23,29-30H,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAQSIHESOGZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)OC)O)CC(COC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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